molecular formula C7H7NO B14703063 Pyridine, 2-(ethenyloxy)- CAS No. 21636-73-7

Pyridine, 2-(ethenyloxy)-

Cat. No.: B14703063
CAS No.: 21636-73-7
M. Wt: 121.14 g/mol
InChI Key: KTGWPWXUNVXHMI-UHFFFAOYSA-N
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Description

Pyridine, 2-(ethenyloxy)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : Pyridine, 2-(ethenyloxy)- is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .

Biology and Medicine: : Pyridine derivatives have shown potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities . They are used in the development of drugs targeting specific enzymes and receptors.

Industry: : The compound is used in the production of adhesives, coatings, and resins. It also finds applications in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of pyridine, 2-(ethenyloxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzymes and receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Pyridine, 2-(ethenyloxy)- is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other pyridine derivatives. This makes it valuable in the synthesis of specialized polymers and as a precursor in various chemical reactions .

Properties

CAS No.

21636-73-7

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-ethenoxypyridine

InChI

InChI=1S/C7H7NO/c1-2-9-7-5-3-4-6-8-7/h2-6H,1H2

InChI Key

KTGWPWXUNVXHMI-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC=N1

Origin of Product

United States

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